molecular formula C15H13FN4O2 B11427190 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11427190
M. Wt: 300.29 g/mol
InChI Key: NMPHRWONEFCFTI-UHFFFAOYSA-N
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Description

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrazole ring, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic or basic conditions.

    Introduction of the fluorophenyl group: The pyrazole intermediate is then reacted with a fluorophenyl methyl halide in the presence of a base to form the desired fluorophenylmethyl-pyrazole derivative.

    Formation of the oxazole ring: The final step involves the cyclization of the pyrazole derivative with a suitable oxazole precursor under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-METHYL-1,2-OXAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13FN4O2

Molecular Weight

300.29 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-3-methyl-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C15H13FN4O2/c1-10-6-14(22-19-10)15(21)18-13-7-17-20(9-13)8-11-2-4-12(16)5-3-11/h2-7,9H,8H2,1H3,(H,18,21)

InChI Key

NMPHRWONEFCFTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CN(N=C2)CC3=CC=C(C=C3)F

Origin of Product

United States

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